molecular formula C12H13N2O6P B1201221 cBIMP CAS No. 76461-19-3

cBIMP

Cat. No.: B1201221
CAS No.: 76461-19-3
M. Wt: 312.21 g/mol
InChI Key: IAVPOTOUQLKMJA-RUJICJSRSA-N
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Description

cBIMP (Cyclic Butyl Inosine Monophosphate) is a synthetic cyclic nucleotide analog derived from structural modifications of cAMP (cyclic adenosine 3',5'-monophosphate). It is synthesized through established chemical protocols involving substitution at the adenine ring and ribose-phosphate backbone . This compound has been extensively studied in the context of cAMP receptor (CAR) binding specificity in Dictyostelium discoideum, a model organism for understanding G-protein-coupled receptor (GPCR) signaling . Unlike cAMP, this compound lacks the N6 amino group, a structural feature that significantly influences its polarity and receptor-binding energetics. Its primary role in research has been to elucidate the molecular determinants of ligand-receptor interactions, particularly the role of hydrophobic and polar interactions in CAR subtype selectivity .

Properties

CAS No.

76461-19-3

Molecular Formula

C12H13N2O6P

Molecular Weight

312.21 g/mol

IUPAC Name

(6R,7R)-6-(benzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H13N2O6P/c15-10-11-9(5-18-21(16,17)20-11)19-12(10)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15H,5H2,(H,16,17)/t9?,10-,11?,12-/m1/s1

InChI Key

IAVPOTOUQLKMJA-RUJICJSRSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O

Isomeric SMILES

C1C2C([C@H]([C@@H](O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O

Synonyms

1 beta-D-ribofuranosylbenzimidazole cyclic 3',5'-phosphate
cBIMP
RBCP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Relative Binding Affinities of this compound and Analogs

Compound CAR1 Binding Energy (kJ/mol) CAR2 Binding Energy (kJ/mol) CAR3 Binding Energy (kJ/mol)
cAMP 0 (reference) 0 (reference) 0 (reference)
This compound -15.3 -14.0 -10.5
cIMP -18.9 -16.2 -12.7
PuRMP -14.7 -12.8 -9.3
6-Cl-PuRMP -13.5 -11.5 -8.1

Key Findings :

This compound vs. cAMP: The absence of the N6 amino group in this compound reduces its binding energy by approximately 15 kJ/mol in CAR1, correlating with weaker polar interactions but stronger hydrophobic complementarity .

Subtype Selectivity: CAR3: this compound exhibits ~10-fold higher relative affinity for CAR3 compared to CAR2, attributed to CAR3’s distinct hydrophobic binding pocket . CAR1: this compound’s low affinity for CAR1 aligns with this subtype’s reliance on N6-mediated hydrogen bonding, which this compound cannot provide .

Polarity-Binding Correlation : The inverse relationship between polarity and binding energy is strongest in CAR1 (slope = -1.67) and weakest in CAR2 (slope = -0.652), highlighting CAR3’s intermediate sensitivity (slope = -2.17) .

Functional Implications

  • Therapeutic Potential: While cAMP analogs are explored for cardiovascular and metabolic diseases, this compound’s lack of polar groups limits its bioavailability but makes it a valuable tool for probing hydrophobic receptor interfaces .

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